molecular formula C6H9NS B1357127 2-(3-Thienyl)ethanamine CAS No. 59311-67-0

2-(3-Thienyl)ethanamine

Cat. No. B1357127
M. Wt: 127.21 g/mol
InChI Key: OANLWIQYRRVBPY-UHFFFAOYSA-N
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Patent
US08309542B2

Procedure details

10.0 g (78.6 mmol) 2-thiophen-3-yl-ethylamine are dissolved in 120 ml THF and at −10° C. combined successively with 7.9 ml (86.5 mmol) methoxyacetic acid chloride and a solution of 21.9 ml (157.2 mmol) triethylamine in 30 ml THF. The mixture is heated to RT and stirred for one hour. Then it is acidified with 2N hydrochloric acid and the mixture is extracted three times with ethyl acetate. The combined organic phases are dried on sodium sulphate, filtered and evaporated down i. vac.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
21.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][NH2:8])=[CH:2]1.[CH3:9][O:10][CH2:11][C:12](Cl)=[O:13].C(N(CC)CC)C.Cl>C1COCC1>[CH3:9][O:10][CH2:11][C:12]([NH:8][CH2:7][CH2:6][C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C=C(C=C1)CCN
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.9 mL
Type
reactant
Smiles
COCC(=O)Cl
Step Three
Name
Quantity
21.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCC(=O)NCCC1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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